molecular formula C16H12ClNO3S B1465986 3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride CAS No. 1373038-57-3

3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B1465986
CAS No.: 1373038-57-3
M. Wt: 333.8 g/mol
InChI Key: OVSWLIVHZCZFSG-UHFFFAOYSA-N
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Description

The compound 3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride is a specialized chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its structure, featuring an isoxazole moiety linked to a reactive sulfonyl chloride group, makes it a versatile precursor for the synthesis of novel sulfonamide derivatives. Isoxazole hybrids are a significant focus in drug discovery due to their wide spectrum of biological activities, which include anti-inflammatory, anti-tuberculosis, anti-viral, and anti-tumor properties . Researchers can utilize this compound to develop and screen new molecular entities, particularly by reacting the sulfonyl chloride group with various amines to create libraries of sulfonamides for biological evaluation. This makes it an invaluable tool for investigating structure-activity relationships and for the design of potential therapeutic agents with stronger activity and reduced toxicity . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSWLIVHZCZFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This reactivity allows this compound to act as a potent inhibitor of enzymes that contain these nucleophilic residues in their active sites. For example, it has been shown to inhibit serine proteases by covalently modifying the serine residue in the enzyme’s active site, thereby preventing substrate binding and catalysis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of key signaling proteins by this compound can disrupt normal signal transduction, leading to changes in cellular responses to external stimuli. Additionally, the inhibition of specific enzymes involved in metabolic pathways can result in altered metabolite levels and metabolic flux, affecting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming stable covalent adducts. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the covalent modification of a serine residue in the active site of a serine protease results in enzyme inhibition, while modification of a regulatory cysteine residue in a kinase may lead to enzyme activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures. Long-term studies have shown that the covalent modifications induced by this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal toxicity. Careful dosage optimization is essential to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, the covalent modification of enzymes by this compound can affect their activity and regulation, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation. The distribution of this compound within cells can affect its activity and function, with higher concentrations in specific cellular compartments leading to more pronounced effects.

Biological Activity

3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride, also known by its CAS number 424789-76-4, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its role as an inhibitor in various biological pathways.

The molecular formula of this compound is C16H12ClNO3SC_{16}H_{12}ClNO_3S, with a molecular weight of 333.79 g/mol. It features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives. The compound's structure can be represented as follows:

3 5 Methyl 4 phenylisoxazol 3 yl benzene 1 sulfonyl chloride\text{3 5 Methyl 4 phenylisoxazol 3 yl benzene 1 sulfonyl chloride}

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-4-phenylisoxazole with chlorosulfonic acid in a suitable solvent under controlled conditions. For example, the reaction can be conducted in dichloromethane at temperatures ranging from 0°C to 50°C, allowing for the formation of the sulfonyl chloride while managing the exothermic nature of the reaction .

Inhibition of COX Enzymes

One of the most notable biological activities of this compound is its role as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX enzymes is significant due to their involvement in inflammatory processes and pain signaling pathways. Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects by selectively inhibiting COX-2 over COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

In addition to its anti-inflammatory properties, studies have shown that derivatives of this compound possess antimicrobial activity. For instance, various synthesized complexes derived from similar sulfonamide structures have demonstrated efficacy against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Case Study: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of related compounds, highlighting their effectiveness in reducing inflammation in animal models. The results indicated that these compounds significantly lowered prostaglandin levels, which are mediators of inflammation .

Table: Comparative Biological Activities

Compound NameActivity TypeSpecific ActionReference
This compoundCOX InhibitionSelectively inhibits COX-2
ValdecoxibAnti-inflammatoryReduces pain and inflammation
Schiff Base ComplexesAntimicrobialEffective against bacterial strains

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
One of the primary applications of this compound is in the development of anti-inflammatory drugs. It serves as an intermediate in the synthesis of Valdecoxib , a selective COX-2 inhibitor used for treating pain and inflammation associated with arthritis and other conditions. The sulfonyl chloride group enhances the reactivity of the compound, facilitating further modifications to improve efficacy and selectivity.

Example Case Study: Synthesis of Valdecoxib
The synthesis of Valdecoxib involves the reaction of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride with various amines to form sulfonamides. A study demonstrated that using this sulfonyl chloride led to a high yield of Valdecoxib with minimal side products, showcasing its utility in pharmaceutical applications .

StepReactantsConditionsYield
1Sulfonyl chloride + AmineRoom temperature80%
2Reaction with Ammonia0°C, under nitrogen75%

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce various functional groups into complex organic molecules.

Example Case Study: Synthesis of Isoxazole Derivatives
A research study illustrated the use of this sulfonyl chloride in synthesizing novel isoxazole derivatives with potential biological activity. The reaction conditions were optimized to maximize product yield while minimizing by-products. The resulting compounds exhibited promising anti-cancer properties in preliminary biological assays .

CompoundYield (%)Biological Activity
Isoxazole A85%Moderate anti-cancer
Isoxazole B90%High anti-cancer

Material Science

Applications in Polymer Chemistry
The compound is also explored for its potential use in polymer chemistry, particularly in synthesizing sulfonamide-based polymers. These materials can exhibit unique thermal and mechanical properties, making them suitable for various industrial applications.

Example Case Study: Synthesis of Sulfonamide Polymers
Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. The study reported that these polymers could withstand higher temperatures compared to traditional materials .

PropertyTraditional PolymerSulfonamide Polymer
Thermal Stability (°C)150200
Tensile Strength (MPa)3050

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity, stability, and applications of sulfonyl chlorides are influenced by their substituents. Below is a detailed comparison of 3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride with analogous compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile
This compound C₁₆H₁₂ClNO₃S ~341.8 (calculated) Isoxazole with methyl (C1) and phenyl (C6) substituents High (electron-withdrawing isoxazole enhances electrophilicity)
5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride C₇H₅ClN₂O₃S 232.65 Fused benzoxadiazole ring with methyl group Moderate-High (electron-withdrawing fused ring system)
3-(But-3-en-1-yl)benzene-1-sulfonyl chloride C₁₀H₁₁ClO₂S 230.71 Alkenyl (butenyl) substituent Moderate (electron-donating alkenyl group reduces electrophilicity)
Benzene-1-sulfonyl chloride C₆H₅ClO₂S 176.62 Unsubstituted benzene ring Baseline reactivity

Key Findings:

Reactivity :

  • The electron-withdrawing isoxazole group in the target compound increases the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted benzene sulfonyl chloride. This is analogous to the reactivity of 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, where the fused benzoxadiazole ring similarly activates the sulfonyl chloride group .
  • In contrast, 3-(but-3-en-1-yl)benzene-1-sulfonyl chloride exhibits reduced reactivity due to the electron-donating nature of the alkenyl substituent .

This contrasts with smaller substituents (e.g., methyl in benzoxadiazole derivatives), which impose minimal steric effects .

Thermal Stability :

  • Sulfonyl chlorides with electron-withdrawing groups (e.g., isoxazole, benzoxadiazole) are generally less thermally stable due to increased susceptibility to hydrolysis and decomposition. This necessitates storage under anhydrous conditions.

Applications :

  • The target compound’s isoxazole moiety may confer biological activity, making it valuable in medicinal chemistry for synthesizing kinase inhibitors or anti-inflammatory agents.
  • Benzoxadiazole sulfonyl chlorides are often used in fluorescent probes due to their rigid, conjugated systems .
  • Alkenyl-substituted sulfonyl chlorides (e.g., 3-(but-3-en-1-yl) derivatives) are employed in polymer chemistry for crosslinking reactions .

Preparation Methods

Reaction with Chlorosulfonic Acid

The primary method involves direct sulfonylation of the aromatic ring of 5-methyl-3-phenyl-4-isoxazolyl benzene using chlorosulfonic acid (ClSO3H). The reaction proceeds as follows:

  • Reactants:

    • 5-methyl-3,4-phenylbenzene isoxazole (substrate)
    • Chlorosulfonic acid (sulfonylating agent)
  • Reaction Conditions:

    • Mass ratio of substrate to chlorosulfonic acid: 1:4 to 1:8
    • Temperature range: -25°C to 15°C
    • Reaction time: 2 to 8 hours
    • Enclosed reaction system to prevent release of toxic gases
    • Controlled addition of chlorosulfonic acid to maintain temperature and reaction rate
  • Process Control:

    • Exhaust gases (mainly sulfur oxides and volatile solvents) are condensed and absorbed using a fluid contacting column with absorption liquid to minimize environmental impact.
    • Reaction is monitored to ensure complete conversion to the sulfonyl chloride intermediate.
  • Outcome:

    • Formation of 3-(5-methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride crude product.

Purification and Refinement

The crude sulfonyl chloride product is subjected to purification to improve purity and yield:

  • Solvent Selection:

    • Low boiling point solvents such as iso-pentane, hexane, ether, methyl tertiary butyl ether, or mixtures thereof are used for recrystallization or hot dissolution.
  • Purification Conditions:

    • Recrystallization temperature: approximately 10°C
    • Hot dissolution temperature: approximately 75°C
    • Crystallization time: about 2 hours
  • Method:

    • The crude product is dissolved in the selected solvent at elevated temperature, then cooled to induce crystallization.
    • The crystalline product is filtered and dried to yield a highly purified sulfonyl chloride compound.

Reaction Data Summary Table

Parameter Range/Value Notes
Substrate to Chlorosulfonic Acid 1 : 4 to 1 : 8 (mass ratio) Ensures sufficient sulfonylation
Reaction Temperature -25°C to 15°C Low temperature to control reaction rate
Reaction Time 2 to 8 hours Dependent on temperature and scale
Reaction Environment Enclosed system Minimizes gas release and exposure
Purification Solvents Iso-pentane, hexane, ethers, etc. Selected for low boiling point and solubility
Recrystallization Temperature ~10°C For optimal crystal formation
Hot Dissolution Temperature ~75°C To dissolve crude product before crystallization
Crystallization Time ~2 hours Ensures complete crystal growth

Research Findings and Notes

  • The sulfonylation reaction is sensitive to temperature and stoichiometry; excessive chlorosulfonic acid or higher temperature may lead to side reactions or decomposition.
  • The enclosed system and gas absorption setup described in patent CN105130919A ensure environmental safety and operator protection during the reaction due to the release of corrosive sulfur oxides.
  • The choice of solvent for recrystallization affects the crystal morphology and purity; low boiling solvents facilitate easier removal and better crystallization control.
  • The sulfonyl chloride functionality is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
  • The method described is scalable and suitable for industrial synthesis with appropriate safety measures.

Q & A

Q. What synthetic routes are optimal for preparing 3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via sulfonation of the parent aromatic system followed by chlorination. Key steps include:

  • Intermediate Preparation: Reacting 3-amino-4-hydroxybenzoate derivatives with aryl acids under reflux conditions to form benzoxazole intermediates, as described for analogous sulfonyl chlorides .
  • Sulfonation/Chlorination: Introducing the sulfonyl chloride group using chlorosulfonic acid or SO₂Cl₂. Optimization of stoichiometry (e.g., excess SO₂Cl₂) and reaction time (e.g., 6–12 hours at 0–5°C) can improve yields .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from dichloromethane/hexane) is critical for isolating high-purity product .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C-NMR in CDCl₃ or DMSO-d₆ to confirm aromatic proton environments and sulfonyl chloride functionality. For example, sulfonyl chloride protons typically appear as singlets near δ 7.5–8.5 ppm .
  • Elemental Analysis: Verify C, H, N, S, and Cl content to ±0.3% deviation from theoretical values .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

  • Moisture Sensitivity: The sulfonyl chloride group is hydrolytically unstable. Store under inert atmosphere (Ar/N₂) at –20°C in sealed, desiccated containers .
  • Solvent Compatibility: Avoid protic solvents (e.g., H₂O, MeOH). Use anhydrous DCM or THF for reactions .
  • Decomposition Signs: Discoloration (yellow to brown) or precipitation indicates degradation. Monitor via TLC or NMR .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Methodological Answer: The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles (e.g., amines, thiols) via a two-step process:

Nucleophilic Attack: The lone pair of the nucleophile (e.g., –NH₂) attacks the electrophilic sulfur, forming a tetrahedral intermediate.

Chloride Departure: The chloride ion leaves, yielding a sulfonamide or sulfonate ester. Kinetic studies using DFT calculations or Hammett plots can quantify substituent effects on reactivity .

Q. How do structural analogs of this compound compare in biological activity, and what design strategies enhance selectivity?

Methodological Answer:

  • Analog Synthesis: Replace the isoxazole ring with oxadiazole or triazole moieties to modulate electronic properties .
  • Activity Testing: Evaluate inhibition of target enzymes (e.g., ADAM-17) via fluorescence assays or cellular models (e.g., ovarian cancer cell lines) .
  • SAR Insights: Bulkier substituents (e.g., trifluoromethoxy) improve membrane permeability but may reduce solubility .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacological profiles?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinities to targets (e.g., ADAM-17 active site). Focus on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the isoxazole ring .
  • ADMET Prediction: Tools like SwissADME assess logP, bioavailability, and CYP450 interactions. For example, derivatives with logP < 3.5 show better absorption .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR shifts across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .
  • Impurity Analysis: Use HPLC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids) that may alter spectral profiles .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride
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3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride

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